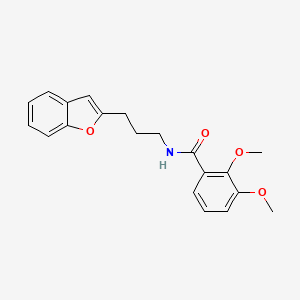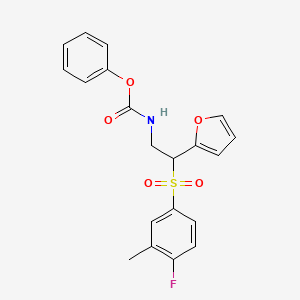![molecular formula C16H20N2O4S B2661145 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 941974-05-6](/img/structure/B2661145.png)
2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic compound featuring a benzo[d]isothiazol-3(2H)-one core with a 1,1-dioxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzo[d]isothiazol-3(2H)-one Core: This step often involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions to form the benzo[d]isothiazol-3(2H)-one structure.
Introduction of the 1,1-Dioxide Group: Oxidation of the benzo[d]isothiazol-3(2H)-one with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid introduces the 1,1-dioxide functionality.
Attachment of the 3-(4-methylpiperidin-1-yl)-3-oxopropyl Side Chain: This step involves the alkylation of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide with a suitable alkylating agent, such as 3-(4-methylpiperidin-1-yl)-3-oxopropyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the 1,1-dioxide group or other parts of the molecule.
Reduction: Reduction reactions can target the carbonyl group in the side chain or the 1,1-dioxide group, leading to various reduced derivatives.
Substitution: The aromatic ring and the piperidine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl group may yield alcohol derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine moiety.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine moiety is particularly interesting for its interaction with biological targets.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. Its structure suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: The parent compound without the 1,1-dioxide group or the piperidine side chain.
4-Methylpiperidine: The piperidine moiety without the benzo[d]isothiazol-3(2H)-one core.
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide: The core structure with the 1,1-dioxide group but without the piperidine side chain.
Uniqueness
The uniqueness of 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide lies in its combined structural features, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-6-9-17(10-7-12)15(19)8-11-18-16(20)13-4-2-3-5-14(13)23(18,21)22/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFXBODXTBWAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661066.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2661067.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2661069.png)
![1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2661070.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2661074.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2661075.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone](/img/structure/B2661081.png)


![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2661085.png)
